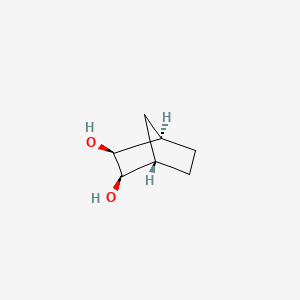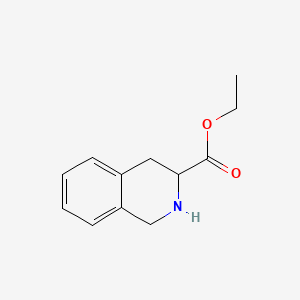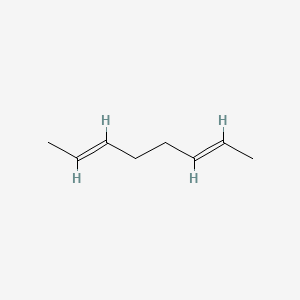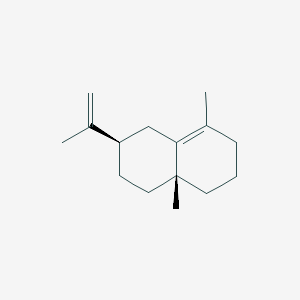
FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) typically involves the reaction of 2-(2,4-difluorophenyl)pyridine with iridium chloride hydrate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the ligands is replaced by another ligand under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes .
科学研究应用
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of various iridium (III) complexes.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of phosphorescent OLEDs for display and lighting technologies
作用机制
The mechanism of action of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) involves its ability to act as a ligand, coordinating with metal centers such as iridium. This coordination facilitates various photophysical and photochemical processes, making it useful in applications like OLEDs and photodynamic therapy. The molecular targets and pathways involved include the interaction with cellular components in biological systems and the emission of light in electronic devices .
相似化合物的比较
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- Bis(2-(4,6-difluorophenyl)pyridinato)iridium (III)
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) stands out due to its specific ligand structure, which imparts unique photophysical properties. This makes it particularly effective in applications requiring high-efficiency blue-light emission, such as in OLEDs .
属性
CAS 编号 |
1219078-44-0 |
|---|---|
分子式 |
C28H16F4IrN7 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







